molecular formula C36H42Cl2N6O13 B12339419 tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate

tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate

Cat. No.: B12339419
M. Wt: 837.7 g/mol
InChI Key: CPAYISLADYFARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLUO 3, Pentaammonium Salt is a fluorescent calcium indicator widely used in biological research. It is a membrane-impermeant compound that can be loaded into cells via microinjection or scrape loading. The compound is essentially nonfluorescent unless bound to calcium ions (Ca²⁺), at which point it exhibits a significant increase in fluorescence intensity .

Preparation Methods

Synthetic Routes and Reaction Conditions

FLUO 3, Pentaammonium Salt is synthesized through a series of chemical reactions involving the conjugation of a fluorophore to a calcium-binding moiety. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers. the general process involves the following steps:

Industrial Production Methods

Industrial production of FLUO 3, Pentaammonium Salt involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

FLUO 3, Pentaammonium Salt primarily undergoes complexation reactions with calcium ions. The key reactions include:

Mechanism of Action

FLUO 3, Pentaammonium Salt functions by binding to free calcium ions within cells. The binding of calcium ions induces a conformational change in the compound, resulting in a significant increase in fluorescence intensity. This fluorescence can be detected and measured using fluorescence microscopy, flow cytometry, or fluorescence spectroscopy. The compound does not covalently bind to cellular components and may be actively effluxed from cells by organic anion transporters .

Properties

Molecular Formula

C36H42Cl2N6O13

Molecular Weight

837.7 g/mol

IUPAC Name

tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate

InChI

InChI=1S/C36H30Cl2N2O13.4H3N/c1-18-6-20(39(14-32(43)44)15-33(45)46)9-21(7-18)51-4-5-52-31-8-19(2-3-26(31)40(16-34(47)48)17-35(49)50)36-22-10-24(37)27(41)12-29(22)53-30-13-28(42)25(38)11-23(30)36;;;;/h2-3,6-13,41H,4-5,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);4*1H3

InChI Key

CPAYISLADYFARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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